molecular formula C12H20N2S B3363400 Pyridine, 3-(((2-(diethylamino)ethyl)thio)methyl)- CAS No. 102206-55-3

Pyridine, 3-(((2-(diethylamino)ethyl)thio)methyl)-

Cat. No.: B3363400
CAS No.: 102206-55-3
M. Wt: 224.37 g/mol
InChI Key: WBAMXEFWXGRZSC-UHFFFAOYSA-N
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Description

Pyridine, 3-(((2-(diethylamino)ethyl)thio)methyl)- is a heterocyclic aromatic organic compound It contains a pyridine ring substituted at the 3-position with a thioether group, which is further substituted with a diethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-(((2-(diethylamino)ethyl)thio)methyl)- typically involves the reaction of 3-chloromethylpyridine with 2-(diethylamino)ethanethiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-(((2-(diethylamino)ethyl)thio)methyl)- can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles such as alkyl halides, amines, or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Compounds with different nucleophilic groups replacing the diethylaminoethyl group.

Scientific Research Applications

Pyridine, 3-(((2-(diethylamino)ethyl)thio)methyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Pyridine, 3-(((2-(diethylamino)ethyl)thio)methyl)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thioether group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic functions. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)-
  • Pyridine, 3-(((2-(diethylamino)ethyl)thio)ethyl)-
  • Pyridine, 3-(((2-(diethylamino)ethyl)thio)propyl)-

Uniqueness

Pyridine, 3-(((2-(diethylamino)ethyl)thio)methyl)- is unique due to the presence of the diethylaminoethyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

N,N-diethyl-2-(pyridin-3-ylmethylsulfanyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S/c1-3-14(4-2)8-9-15-11-12-6-5-7-13-10-12/h5-7,10H,3-4,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAMXEFWXGRZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSCC1=CN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70144743
Record name Pyridine, 3-(((2-(diethylamino)ethyl)thio)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102206-55-3
Record name Pyridine, 3-(((2-(diethylamino)ethyl)thio)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102206553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-(((2-(diethylamino)ethyl)thio)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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